1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole
Description
This compound features a pyrazole ring substituted at the 1-position with a phenyl group bearing a 3-methoxy substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for applications in medicinal chemistry and materials science . The methoxy group enhances electron density on the phenyl ring, influencing reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-7-12(11-14(13)20-5)19-10-6-9-18-19/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBQIMJREMUMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The key step involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between the arylboronic acid and the halogenated pyrazole derivative.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C16H22BNO3
- CAS Number : 461699-81-0
It contains a pyrazole ring substituted with a methoxy group and a boron-containing dioxaborolane moiety, which contributes to its unique reactivity and stability.
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with biological targets. Its boron-containing structure is particularly useful in the development of boron compounds that can act as enzyme inhibitors or modulators.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole derivatives can selectively inhibit cancer cell growth while sparing normal cells .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations through palladium-catalyzed cross-coupling reactions.
Table 1: Synthesis Conditions for Derivatives
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | Methanol | 150°C | 99 |
| Sonogashira Reaction | Pd(dppf)Cl2 | THF | 120°C | 85 |
| Buchwald-Hartwig Coupling | Pd(OAc)2 | DME/MeOH (3:1) | 130°C | 90 |
These reactions highlight the compound's utility in synthesizing biologically active molecules and materials.
Material Science
The incorporation of boron into organic frameworks has applications in material science, particularly in the development of polymers and nanomaterials. The boron-containing moiety can enhance the thermal stability and mechanical properties of materials.
Case Study: Polymer Development
Research has shown that polymers containing boron-dioxaborolane units exhibit enhanced thermal properties and can be used in high-performance applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-Pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, including signal transduction and metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Ring
Methyl-Substituted Analogues
- 1-Methyl-4-[4-(Pinacol Boronate)Phenyl]-1H-Pyrazole (): Molecular Weight: 284.16 g/mol Key Difference: Methyl substitution at the pyrazole 1-position instead of the phenyl 3-methoxy group.
Functionalized Pyrazole Derivatives
Substituent Variations on the Phenyl Ring
Halogen and Electron-Withdrawing Groups
Bulkier Aromatic Groups
Physicochemical Properties
*Calculated based on structural similarity. The methoxy group increases hydrophobicity compared to methylated derivatives.
Biological Activity
1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazole ring substituted with a methoxy group and a dioxaborolane moiety. The presence of the boron atom suggests potential interactions with biological macromolecules.
Research indicates that compounds containing dioxaborolane groups can exhibit diverse biological activities, including:
- Antiparasitic Activity : The compound has been studied for its potential as an inhibitor of N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). NMT is crucial for the survival and proliferation of the parasite, making it a viable target for drug development .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may have varying levels of cytotoxicity against human cell lines. For instance, some analogs demonstrated selective toxicity towards cancer cells while sparing normal cells .
Biological Activity Data
The following table summarizes the biological activity data associated with this compound and its derivatives:
| Activity Type | Target/Assay | IC50 (μM) | Reference |
|---|---|---|---|
| NMT Inhibition | Trypanosoma brucei | 0.01 - 0.1 | |
| Cytotoxicity | MRC-5 Human Fibroblast Cells | Variable | |
| Antiproliferative | Cancer Cell Lines | 0.03 - 0.08 |
Case Study 1: Antiparasitic Efficacy
In a study investigating new inhibitors for NMT in T. brucei, several compounds similar to this compound were synthesized. These compounds showed promising activity in inhibiting the growth of the parasite in vitro and demonstrated good selectivity over human NMT .
Case Study 2: Selective Cytotoxicity
Another investigation focused on the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain modifications to the pyrazole core could enhance selectivity and potency against specific cancer types while minimizing toxicity to normal cells .
Research Findings
Recent studies have highlighted the importance of molecular modifications in enhancing the biological activity of pyrazole derivatives. The incorporation of boron-containing groups has been shown to improve pharmacokinetic properties and facilitate better interaction with target enzymes.
Q & A
What are the common synthetic routes for preparing 1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole?
Level: Basic
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester moiety. A representative method involves reacting a brominated or iodinated pyrazole precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligands like XPhos or SPhos. Solvents such as 1,4-dioxane or toluene are used under inert conditions (N₂), with bases like K₂CO₃ or Et₃N to facilitate transmetallation . Post-reaction purification often employs column chromatography or recrystallization. Structural validation is achieved via ¹H/¹³C NMR, FT-IR, and elemental analysis .
How can researchers optimize Suzuki-Miyaura coupling yields for boron-containing pyrazole derivatives?
Level: Advanced
Answer:
Key optimization parameters include:
- Catalyst-ligand systems : Pd(OAc)₂ with XPhos improves stability and reactivity for sterically hindered substrates .
- Solvent polarity : 1,4-dioxane/water mixtures enhance solubility of boronate esters .
- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may require degassing to prevent boronate hydrolysis .
- Stoichiometry : A 1:1.2 molar ratio of aryl halide to boronate ester minimizes side reactions.
Contradictions in yields (e.g., 45–85% in vs. 70–90% in ) may arise from impurities in precursors or ligand decomposition. Validate purity via HPLC or GC-MS before use.
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole ring and methoxy/boronate substituents. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the dioxaborolan methyl groups resonate as singlets (δ 1.3 ppm) .
- FT-IR : B-O stretches (1350–1310 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) are diagnostic .
- X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolan group and validates planarity of the pyrazole-phenyl system .
How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Level: Advanced
Answer:
Discrepancies in NMR shifts (e.g., δ variations of ±0.2 ppm) may stem from solvent polarity, concentration, or dynamic effects (e.g., restricted rotation of the methoxy group). To resolve:
- Perform 2D NMR (COSY, NOESY) to assign coupling patterns and confirm spatial proximity of substituents .
- Compare experimental data with DFT-calculated chemical shifts to identify conformational biases .
- Repeat measurements in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
What strategies are used to assess the biological activity of this compound?
Level: Basic
Answer:
Initial screening involves molecular docking against target enzymes (e.g., 14-α-demethylase in ) to predict binding affinity. Follow-up assays include:
- In vitro enzymatic inhibition (e.g., IC₅₀ determination via fluorometric assays).
- Cellular studies : Evaluate ROS-triggered activation (e.g., prochelator conversion in ) or cytotoxicity (MTT assays).
How do computational studies (DFT) enhance understanding of this compound’s reactivity?
Level: Advanced
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electron density distribution : Identifies nucleophilic/electrophilic sites for functionalization (e.g., boronate reactivity ).
- Conformational stability : Predicts preferred rotamers of the methoxy-phenyl group, aligning with X-ray data .
- Reaction pathways : Simulates intermediates in Suzuki coupling to optimize catalytic conditions .
How should the boronate ester moiety be handled to prevent degradation?
Level: Basic
Answer:
- Storage : Under inert atmosphere (Ar) at –20°C, with desiccants to avoid hydrolysis.
- Reaction conditions : Use anhydrous solvents (e.g., distilled 1,4-dioxane) and degas to exclude moisture .
- Work-up : Avoid aqueous acidic conditions; instead, purify via silica gel chromatography with hexane/EtOAc .
What governs regioselectivity in electrophilic substitution reactions of this pyrazole?
Level: Advanced
Answer:
Regioselectivity is influenced by:
- Electron-withdrawing effects : The dioxaborolan group directs electrophiles to the para position of the phenyl ring.
- Steric hindrance : The 3-methoxy group disfavors substitution at adjacent positions.
- Metal coordination : In Pd-mediated reactions, the boronate ester acts as a directing group, favoring C–H activation at specific sites .
What analytical methods ensure purity (>98%) of the final compound?
Level: Basic
Answer:
- HPLC : Use a C18 column with acetonitrile/water gradients; retention time consistency confirms purity.
- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (deviation <0.4%) .
- Melting point : Sharp MPs (e.g., 141–143°C in ) indicate homogeneity.
What challenges arise when scaling up synthesis from milligram to gram quantities?
Level: Advanced
Answer:
- Catalyst loading : Reduced surface area in larger batches lowers efficiency; switch to immobilized catalysts (e.g., Pd/C) .
- Heat dissipation : Exothermic Suzuki couplings require controlled heating (e.g., microwave-assisted flow reactors) .
- Purification : Replace column chromatography with recrystallization (e.g., using EtOH/H₂O) to improve yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
